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molecular formula C12H10F2N2 B8549249 9-Amino-6,8-difluoro-2.3-dihydro-1H-cyclopenta[1,2-b] quinoline

9-Amino-6,8-difluoro-2.3-dihydro-1H-cyclopenta[1,2-b] quinoline

Cat. No. B8549249
M. Wt: 220.22 g/mol
InChI Key: GVPMFLMYXGMBBC-UHFFFAOYSA-N
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Patent
US06130228

Procedure details

Under nitrogen, titanium tetrachloride (1.2 ml; 2.1 g; 11.0 mmol) was added to the above enamine (Example 38) (2.2 g, 10.0 mmol) and the stirred mixture was heated at 140° C. for 1 hour. After cooling, sodium hydroxide (10M, 20 ml) was added and the mixture heated under reflux for 1 hour. After being allowed to cool, this was filtered and the solids were washed with dichloromethane. Any organics in the filtrate were also extracted into dichloromethane, the extracts were combined, dried (Na2SO4), filtered and the solvent evaporated. Kugelrohr distillation (180° C., 0.02 mmHg) gave the product as a very pale yellow powder.
Name
enamine
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[CH2:14][CH2:13][CH2:12][C:11]=2[C:15]#[N:16])[CH:5]=[C:6]([F:8])[CH:7]=1>[Ti](Cl)(Cl)(Cl)Cl.[OH-].[Na+]>[NH2:16][C:15]1[C:3]2[C:2]([F:1])=[CH:7][C:6]([F:8])=[CH:5][C:4]=2[N:9]=[C:10]2[CH2:14][CH2:13][CH2:12][C:11]=12 |f:2.3|

Inputs

Step One
Name
enamine
Quantity
2.2 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)NC1=C(CCC1)C#N
Name
Quantity
1.2 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
this was filtered
WASH
Type
WASH
Details
the solids were washed with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
Any organics in the filtrate were also extracted into dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISTILLATION
Type
DISTILLATION
Details
Kugelrohr distillation (180° C., 0.02 mmHg)
CUSTOM
Type
CUSTOM
Details
gave the product as a very pale yellow powder

Outcomes

Product
Name
Type
Smiles
NC1=C2C(=NC=3C=C(C=C(C13)F)F)CCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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